molecular formula C9H13NO B13509954 (4-Amino-2,3-dimethylphenyl)methanol

(4-Amino-2,3-dimethylphenyl)methanol

Cat. No.: B13509954
M. Wt: 151.21 g/mol
InChI Key: GLBVZYMULIGLJY-UHFFFAOYSA-N
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Description

(4-Amino-2,3-dimethylphenyl)methanol is an organic compound with a molecular formula of C9H13NO It features a benzene ring substituted with an amino group at the 4-position, two methyl groups at the 2- and 3-positions, and a hydroxymethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2,3-dimethylphenyl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, (4-Nitro-2,3-dimethylphenyl)methanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another approach is the direct amination of (2,3-dimethylphenyl)methanol using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes. The nitro compound is reduced using hydrogen gas and a palladium catalyst in a high-pressure reactor. This method ensures high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2,3-dimethylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: (4-Amino-2,3-dimethylphenyl)acetic acid.

    Reduction: (4-Amino-2,3-dimethylphenyl)methane.

    Substitution: Derivatives such as (4-Acetamido-2,3-dimethylphenyl)methanol.

Scientific Research Applications

(4-Amino-2,3-dimethylphenyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (4-Amino-2,3-dimethylphenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its amino group can form hydrogen bonds with active sites of enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-2,3-dimethylphenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    (4-Amino-2,3-dimethylphenyl)acetic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.

    (4-Amino-2,3-dimethylphenyl)methane: Lacks the hydroxyl group, making it less polar.

Uniqueness

(4-Amino-2,3-dimethylphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its hydroxymethyl group provides additional reactivity compared to similar compounds, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(4-amino-2,3-dimethylphenyl)methanol

InChI

InChI=1S/C9H13NO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-4,11H,5,10H2,1-2H3

InChI Key

GLBVZYMULIGLJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)N)CO

Origin of Product

United States

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